Coprexa

Descripción

Historical Context and Evolution of Research Perspectives on Tetrathiomolybdate

The scientific journey of tetrathiomolybdate began in the 19th century. Its ammonium (B1175870) salt, ammonium tetrathiomolybdate, was first synthesized in 1826. researchgate.net For a long period, it remained primarily a compound of interest within inorganic chemistry.

The perspective on tetrathiomolybdate shifted dramatically in the latter half of the 20th century. In 1975, a pivotal discovery explained the antagonism between copper and molybdenum in ruminants, bringing tetrathiomolybdate into the realm of biological sciences. researchgate.net This understanding of its interaction with copper led to its use in veterinary medicine to treat copper toxicity in sheep. plos.org

By 1984, the research focus extended to human pathophysiology with the first reported use of ammonium tetrathiomolybdate to manage a patient with Wilson's disease, a genetic disorder characterized by copper accumulation. researchgate.net Initially viewed simply as a copper chelator, subsequent research has unveiled more complex mechanisms. nih.govresearchgate.net A significant evolution in research perspective occurred with the discovery that tetrathiomolybdate can function as a slow-release hydrogen sulfide (B99878) (H₂S) donor, opening new avenues for its potential application in conditions like ischemia-reperfusion injury. plos.orgnih.gov This dual-functionality—copper chelation and sulfide donation—defines the modern, multifaceted understanding of the compound.

| Year | Milestone in Tetrathiomolybdate Research |

| 1826 | Ammonium tetrathiomolybdate is first synthesized. researchgate.net |

| 1975 | The mechanism of copper-molybdenum antagonism in ruminants is explained. researchgate.net |

| 1984 | First reported use of ammonium tetrathiomolybdate in a Wilson's disease patient. researchgate.net |

| 2010 | The structure of the tetrathiomolybdate-Cu-Atx1 complex is studied. researchgate.net |

| ~2015 | Discovery that ammonium tetrathiomolybdate acts as a slow-release hydrogen sulfide (H₂S) donor. nih.gov |

Significance of Tetrathiomolybdate in Copper Biology and Pathophysiology Research

Tetrathiomolybdate is a powerful and highly specific copper chelator that has become an invaluable tool in copper biology research. aacrjournals.orgdrugbank.com Its primary mechanism involves forming a stable tripartite complex with copper and plasma proteins, which prevents the cellular uptake of copper. au.dk This action effectively lowers the levels of free, bioavailable copper in the body. drugbank.com

Its initial and most recognized application in pathophysiology is for the treatment of Wilson's disease. aacrjournals.orgnih.gov Research in this area has provided fundamental insights into human copper metabolism. Studies using isotopes like 64Cu have demonstrated that tetrathiomolybdate significantly inhibits the intestinal absorption of dietary copper. au.dk Furthermore, it retains copper within the bloodstream, thereby limiting the exposure of organs such as the liver and brain to potentially toxic levels of the metal. au.dk

The ability of tetrathiomolybdate to modulate copper levels has made it a subject of research in other copper-dependent pathological processes. Copper is a critical cofactor for various enzymes involved in angiogenesis, the formation of new blood vessels. aacrjournals.orgnih.gov By inducing a state of copper deficiency, tetrathiomolybdate can inhibit these enzymes, providing a research model to study the role of copper in tumor growth and metastasis. researchgate.netnih.gov Plasma ceruloplasmin, a copper-containing enzyme, is often used as a surrogate marker to monitor the body's copper status during such investigations. aacrjournals.org

Overview of Key Academic Research Areas and Paradigms for Tetrathiomolybdate

Academic investigation into tetrathiomolybdate has expanded from its origins in treating copper toxicosis to several distinct, yet often interconnected, research paradigms.

Oncology: A major focus of current research is its use as an anti-angiogenic agent in cancer. researchgate.net Studies have shown that by depleting copper, tetrathiomolybdate can inhibit the growth and proliferation of tumors. onclive.com Research in head and neck cancer models, for instance, demonstrated that tetrathiomolybdate treatment was associated with a 70% reduction in microvessel count in tumors. aacrjournals.org It has been shown to suppress key proangiogenic factors, including Vascular Endothelial Growth Factor (VEGF). aacrjournals.org This paradigm positions tetrathiomolybdate as a tool to study the rate-limiting role of copper in angiogenesis and its potential to prevent metastatic spread. aacrjournals.orgnih.gov

Inflammation and Neurobiology: Beyond its systemic copper-lowering effects, tetrathiomolybdate is being investigated for its role in modulating inflammatory pathways. Research has shown it can suppress inflammatory responses in microglia, the primary immune cells of the brain, by affecting the TRAF6/NFκB signaling pathway. frontiersin.org This has implications for studying neurodegenerative conditions like Alzheimer's disease, where neuroinflammation and metal ion dysregulation are contributing factors. frontiersin.org

Sulfide Donation and Cytoprotection: A newer research paradigm explores tetrathiomolybdate as a hydrogen sulfide (H₂S) donor. plos.orgnih.gov It has been found to release H₂S in a slow, sustained, and pH-dependent manner under physiological conditions. nih.gov H₂S is a known gaseous signaling molecule with protective effects against oxidative stress and ischemia-reperfusion injury. plos.org In preclinical models of heart attack and stroke, intravenous administration of ammonium tetrathiomolybdate at the time of reperfusion significantly reduced infarct size, suggesting a mitochondrial site of action. plos.org This positions tetrathiomolybdate as a novel class of sulfide-releasing drug for studying and potentially mitigating cellular damage from reperfusion injury. plos.org

| Research Area | Key Research Finding |

| Oncology | Suppresses angiogenesis and reduces tumor microvessel density by chelating copper, a necessary cofactor for angiogenic promoters like VEGF. aacrjournals.orgnih.gov |

| Copper Metabolism | Inhibits intestinal absorption of copper and retains it in the bloodstream, limiting its distribution to organs like the liver and brain. au.dk |

| Neuro-inflammation | Reduces the secretion of inflammatory cytokines in microglial cells by suppressing the TRAF6/NFκB pathway. frontiersin.org |

| Ischemia-Reperfusion Injury | Acts as a slow-release hydrogen sulfide (H₂S) donor, reducing metabolism and protecting against organ damage following ischemia. plos.orgnih.gov |

| Fibrotic Disorders | Investigated for its ability to inhibit chronic fibrotic disease processes, which are believed to be dependent on the availability of free copper. drugbank.com |

Structure

2D Structure

Propiedades

Key on ui mechanism of action |

Tetrathiomolybdate has demonstrated the ability to inhibit fibrosis in a number of well established animal models through the sequestration of available copper and inhibition of key fibrotric cytokines, including secreted protein acid rich in cysteine (SPARC), NFkappaB, TGF-beta, FGF-2, IL-1, IL-6, IL-8, and connective tissue growth factor (CTGF). |

|---|---|

Número CAS |

16330-92-0 |

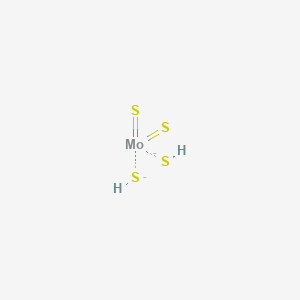

Fórmula molecular |

H2MoS4-2 |

Peso molecular |

226.2 g/mol |

Nombre IUPAC |

bis(sulfanylidene)molybdenum;sulfanide |

InChI |

InChI=1S/Mo.2H2S.2S/h;2*1H2;;/p-2 |

Clave InChI |

VVRHUOPINLMZBL-UHFFFAOYSA-L |

SMILES canónico |

[SH-].[SH-].S=[Mo]=S |

melting_point |

300 °C with decomposition |

Otros números CAS |

16330-92-0 |

Números CAS relacionados |

18198-15-7 (di-hydrochloride salt) |

Sinónimos |

ammonium tetrathiomolybdate ATN-224 tetrathiomolybdate tetrathiomolybdate bis-choline salt tetrathiomolybdate, dipotassium salt tetrathiomolybdate, disodium salt thiomolybdate TTM cpd |

Origen del producto |

United States |

Mechanisms of Action of Tetrathiomolybdate at Molecular and Cellular Levels

Copper Chelation and Sequestration Pathways of Tetrathiomolybdate

Tetrathiomolybdate is a highly effective copper-binding agent. au.dk Its primary mechanism of action involves the chelation and sequestration of copper, thereby modulating its bioavailability and impacting various physiological processes. aacrjournals.org

A key feature of tetrathiomolybdate's interaction with copper is the formation of stable tripartite complexes involving copper and a protein, most notably albumin. aacrjournals.orgmdpi.com In the absence of a protein, tetrathiomolybdate-copper complexes are prone to precipitation in aqueous solutions. aacrjournals.org However, in the presence of albumin, a soluble tripartite complex is formed. aacrjournals.org This complex effectively sequesters copper, rendering it biologically unavailable. mdpi.com This mode of action is distinct from other copper chelators that primarily promote urinary excretion of copper. mdpi.com Instead, tetrathiomolybdate, by forming this complex with albumin, facilitates the detoxification of excess copper in the blood and liver, ultimately leading to its excretion through the biliary route. mdpi.com

| Component | Role in Complex Formation | Reference |

|---|---|---|

| Tetrathiomolybdate (TM) | Binds to copper, initiating the complex formation. | aacrjournals.orgmdpi.com |

| Copper (Cu) | The target metal ion that is sequestered. | aacrjournals.orgmdpi.com |

| Albumin | Stabilizes the complex, ensuring its solubility in biological fluids. | aacrjournals.orgmdpi.com |

Tetrathiomolybdate exerts its influence on copper homeostasis by directly interacting with and inhibiting copper trafficking proteins, such as the metallochaperone Atx1. nih.govnih.gov Rather than simply removing copper from these proteins, tetrathiomolybdate forms a stable sulfur-bridged copper-molybdenum cluster with the copper-bound chaperone. nih.govresearchgate.net This unique "nest-shaped" metal-protein cluster effectively locks the copper in place, preventing its transfer to target enzymes and disrupting key protein-protein interactions necessary for metal trafficking. researchgate.neth1.co

Spectroscopic and crystallographic studies have revealed that this complex involves three chaperone molecules and four copper atoms per tetrathiomolybdate molecule. nih.gov This stoichiometry has significant physiological implications, as a relatively small amount of tetrathiomolybdate can sequester a larger pool of copper and the chaperones responsible for its delivery to essential cuproenzymes. nih.gov This inhibition of copper trafficking proteins like Atx1 (and its human homolog, Atox1) down-regulates the delivery of copper to secreted metalloenzymes. nih.govnih.gov

| Protein | Function | Effect of Tetrathiomolybdate | Reference |

|---|---|---|---|

| Atx1 (Yeast) / Atox1 (Human) | Copper metallochaperone that delivers copper to copper-transporting ATPases in the trans-Golgi network. | Forms a stable TM-Cu-Atx1 complex, inhibiting copper transfer. | nih.govnih.gov |

The copper chelation and protein inhibition activities of tetrathiomolybdate have a profound impact on both systemic and intracellular copper homeostasis. nih.govnih.gov Systemically, tetrathiomolybdate can reduce the intestinal absorption of copper. au.dk When administered, it can significantly decrease the amount of copper taken up from the gut into the bloodstream. au.dk

Once absorbed, tetrathiomolybdate effectively binds to copper in the blood, limiting its availability to various organs, including the liver and brain. au.dk This sequestration of copper in the bloodstream reduces the amount of "free" copper that can participate in cellular processes. au.dk Intracellularly, tetrathiomolybdate can be taken up by cells and accumulate, leading to a decrease in the bioavailable copper pool. aacrjournals.orgnih.gov This reduction in intracellular copper can inhibit the activity of copper-dependent enzymes, such as superoxide (B77818) dismutase 1 (SOD1). aacrjournals.orgnih.gov By modulating copper levels, tetrathiomolybdate can influence a range of cellular functions, including those related to angiogenesis and inflammation. aacrjournals.orgnih.gov

Sulfide (B99878) Donor Properties and Associated Biological Effects of Tetrathiomolybdate

Beyond its well-established role as a copper chelator, tetrathiomolybdate is also recognized as a hydrogen sulfide (H₂S) donor. researchgate.netnih.gov This property adds another layer to its biological activity, influencing cellular processes through sulfide-dependent pathways.

Ammonium (B1175870) tetrathiomolybdate (ATTM) has been identified as a water-soluble, slow-release donor of hydrogen sulfide. researchgate.netnih.gov The release of H₂S from tetrathiomolybdate is a controlled process influenced by several factors, including pH, temperature, and the presence of thiols. researchgate.netnih.gov

Studies have shown that H₂S release is pH-dependent, with more significant release occurring under acidic conditions. nih.govmdpi.com For instance, under strongly acidic conditions (e.g., 5% H₂SO₄), H₂S generation is readily observed. nih.govmdpi.com Even under milder, more physiologically relevant pH levels, tetrathiomolybdate can slowly hydrolyze to release H₂S in a sustained manner. nih.gov The interaction with thiols, such as glutathione (B108866), can also promote the release of H₂S and lead to the formation of persulfides and polysulfides. nih.gov This slow and sustained release of H₂S distinguishes tetrathiomolybdate from other H₂S donors that may release the gas more rapidly. nih.gov

| Factor | Influence on H₂S Release from Tetrathiomolybdate | Reference |

|---|---|---|

| pH | Release is pH-dependent, with increased release in more acidic environments. | nih.govmdpi.com |

| Temperature | Release is temperature-dependent. | nih.gov |

| Thiols (e.g., Glutathione) | Promote H₂S release and can lead to the formation of other reactive sulfur species. | nih.gov |

The release of H₂S by tetrathiomolybdate has significant implications for intracellular redox states and sulfide-dependent signaling pathways. nih.govnih.gov H₂S is a known signaling molecule that can influence a variety of cellular functions, including those related to oxidative stress and inflammation. nih.govrsc.org

Tetrathiomolybdate has been shown to exhibit cytoprotective effects against oxidative damage, similar to other H₂S donors. nih.govwsu.edu By releasing H₂S, it can help to modulate the intracellular redox environment. nih.gov For example, H₂S can interact with reactive oxygen species (ROS) and influence the activity of antioxidant enzymes. nih.gov Furthermore, the generation of H₂S can impact signaling pathways that are sensitive to changes in the cellular redox state. nih.gov The interaction of tetrathiomolybdate with thiols and the subsequent formation of persulfides and polysulfides can also contribute to its effects on intracellular redox biology. nih.gov These sulfide-dependent effects add to the complexity of tetrathiomolybdate's mechanism of action, suggesting that its biological activities are not solely attributable to its copper-chelating properties. nih.gov

Interactions of Tetrathiomolybdate with Thiol-containing Species (e.g., Glutathione, Persulfides, Polysulfides)

Tetrathiomolybdate (TM) exhibits significant interactions with endogenous thiol-containing molecules, which play a crucial role in its mechanism of action. The release of sulfide from tetrathiomolybdate is dependent on several factors, including temperature, pH, and the presence of thiols. Both reduced and oxidized forms of glutathione (GSH and GSSG, respectively) have been shown to promote the breakdown of tetrathiomolybdate and the subsequent release of sulfide. This interaction is a key aspect of its biological activity.

Furthermore, the cellular environment, particularly the presence of glutathione, influences the metabolic fate of tetrathiomolybdate and its complexes with copper. Depletion of glutathione can lead to a more oxidative intracellular environment. This state facilitates the insolubilization of copper-tetrathiomolybdate complexes within the liver, thereby reducing their excretion into bile and the bloodstream. This suggests that intracellular glutathione levels are a critical determinant of the efficacy and metabolism of tetrathiomolybdate.

Table 1: Products of Tetrathiomolybdate Interaction with Glutathione

| Reactant | Condition | Observed Products |

| Tetrathiomolybdate + Glutathione (GSH) | Physiological Temperature and pH | Hydrogen Disulfide, Glutathione Persulfide (GSSH), Organic and Inorganic Polysulfides |

| Tetrathiomolybdate + Oxidized Glutathione (GSSG) | Physiological Temperature and pH | Enhanced Sulfide Release |

Modulation of Enzyme Activities and Signaling Pathways by Tetrathiomolybdate

Tetrathiomolybdate's biological effects are largely attributed to its ability to chelate copper, thereby modulating the activity of numerous copper-dependent enzymes and interfering with key signaling pathways that are crucial for various pathological processes, including angiogenesis and inflammation.

Inhibition of Copper-Dependent Metalloenzymes (e.g., Ceruloplasmin, Lysyl Oxidase, Nitrite Reductase, Cytochrome Oxidase, Superoxide Dismutase)

Tetrathiomolybdate effectively inhibits a range of metalloenzymes that require copper for their catalytic function. By sequestering copper, tetrathiomolybdate renders the metal unavailable for incorporation into these enzymes, leading to a reduction in their activity.

Ceruloplasmin: Tetrathiomolybdate treatment significantly reduces serum ceruloplasmin activity, which is a commonly used surrogate marker for bioavailable copper. physiology.orgnih.gov This inhibition is a key indicator of the systemic copper-depleting effects of tetrathiomolybdate. physiology.orgnih.gov

Lysyl Oxidase: This enzyme is essential for the cross-linking of collagen and elastin (B1584352) in the extracellular matrix. Tetrathiomolybdate has been shown to reduce the activity of lysyl oxidase, which is a critical mechanism in its anti-fibrotic effects. aacrjournals.orgresearchgate.net Clinical studies have demonstrated a marked reduction in circulating lysyl oxidase-like 2 (LOXL2) levels in patients treated with tetrathiomolybdate. aacrjournals.org

Cytochrome c Oxidase: As a key component of the mitochondrial electron transport chain, cytochrome c oxidase activity is inhibited by tetrathiomolybdate. aacrjournals.org This inhibition of mitochondrial respiration can lead to a decrease in cellular energy production and may contribute to the anti-proliferative effects of the compound. nih.gov

Superoxide Dismutase 1 (SOD1): Tetrathiomolybdate inhibits the activity of Cu/Zn superoxide dismutase (SOD1), a crucial antioxidant enzyme. aacrjournals.orgnih.gov This inhibition leads to an increase in superoxide anion levels, which can affect cellular signaling pathways, such as the extracellular signal-regulated kinase (ERK) pathway, and induce apoptosis in tumor cells. aacrjournals.orgaacrjournals.org

Table 2: Effect of Tetrathiomolybdate on Copper-Dependent Metalloenzymes

| Enzyme | Function | Effect of Tetrathiomolybdate |

| Ceruloplasmin | Copper transport, ferroxidase activity | Inhibition of activity physiology.orgnih.gov |

| Lysyl Oxidase | Extracellular matrix cross-linking | Reduction in activity and levels aacrjournals.orgresearchgate.net |

| Cytochrome c Oxidase | Mitochondrial respiration | Inhibition of activity aacrjournals.orgnih.gov |

| Superoxide Dismutase 1 (SOD1) | Antioxidant defense | Inhibition of activity aacrjournals.orgnih.gov |

Regulation of Key Transcription Factors (e.g., NF-κB, AP-1, SP1) by Tetrathiomolybdate

Tetrathiomolybdate has been shown to modulate the activity of several key transcription factors that are involved in inflammation, angiogenesis, and cell survival.

The primary mechanism of tetrathiomolybdate's anti-angiogenic and anti-inflammatory effects is believed to be the suppression of the nuclear factor-kappa B (NF-κB) signaling cascade. nih.govaacrjournals.org By inhibiting NF-κB, tetrathiomolybdate can down-regulate the expression of a multitude of NF-κB-dependent genes that code for pro-angiogenic and pro-inflammatory mediators. aacrjournals.orgaacrjournals.org Studies have shown that tetrathiomolybdate treatment leads to lower NF-κB binding activity in tumor tissues. nih.gov

The effect of tetrathiomolybdate on other transcription factors, such as activator protein-1 (AP-1) and specificity protein 1 (SP1), is less clear, with some studies reporting conflicting findings. One study on inflammatory breast cancer demonstrated that while tetrathiomolybdate treatment reduced NF-κB binding activity, the binding activities of AP-1 and SP1 remained unchanged. nih.gov Conversely, another study investigating the anti-inflammatory effects of tetrathiomolybdate in response to lipopolysaccharide found that it inhibited the activation of both NF-κB and AP-1 in heart and lung tissues. physiology.org This suggests that the effect of tetrathiomolybdate on AP-1 may be context-dependent, varying with the cell type and the specific pathological condition.

Effects of Tetrathiomolybdate on Angiogenic Cytokines and Growth Factors (e.g., VEGF, IL-1α, IL-6, IL-8, bFGF)

A significant aspect of tetrathiomolybdate's anti-cancer and anti-inflammatory activity is its ability to reduce the production and secretion of various angiogenic cytokines and growth factors. This effect is largely a consequence of its inhibitory action on transcription factors like NF-κB. aacrjournals.org

In vitro studies have demonstrated that tetrathiomolybdate treatment can decrease the secretion of several key pro-angiogenic mediators, including:

Vascular Endothelial Growth Factor (VEGF) aacrjournals.orgiiarjournals.org

Interleukin-1 alpha (IL-1α) aacrjournals.orgaacrjournals.org

Interleukin-6 (IL-6) aacrjournals.orgaacrjournals.org

Interleukin-8 (IL-8) aacrjournals.orgaacrjournals.org

Basic Fibroblast Growth Factor (bFGF) aacrjournals.orgiiarjournals.org

Interestingly, the inhibitory effect of tetrathiomolybdate on angiogenesis may differ depending on the stimulating factor. Research has shown that copper depletion by tetrathiomolybdate selectively represses bFGF-induced sprout formation in vitro, while not significantly affecting VEGF-induced angiogenesis. iiarjournals.orgnih.gov This suggests a more direct role of copper in the bFGF-mediated angiogenic pathway. iiarjournals.org

Table 3: Impact of Tetrathiomolybdate on Angiogenic Cytokines and Growth Factors

| Cytokine/Growth Factor | Role in Angiogenesis | Effect of Tetrathiomolybdate |

| VEGF | Stimulates endothelial cell proliferation and migration | Decreased production aacrjournals.orgiiarjournals.org |

| IL-1α | Pro-inflammatory and pro-angiogenic | Decreased production aacrjournals.orgaacrjournals.org |

| IL-6 | Pro-inflammatory and pro-angiogenic | Decreased production aacrjournals.orgaacrjournals.org |

| IL-8 | Pro-inflammatory and pro-angiogenic | Decreased production aacrjournals.orgaacrjournals.org |

| bFGF | Stimulates endothelial cell proliferation and migration | Decreased production, selective inhibition of bFGF-induced sprouting aacrjournals.orgiiarjournals.orgnih.gov |

Preclinical Research on Therapeutic Applications of Tetrathiomolybdate

Oncological Research Applications of Tetrathiomolybdate

In the field of oncology, tetrathiomolybdate has been extensively studied for its ability to inhibit tumor growth and progression by targeting copper-dependent pathways.

Anti-angiogenic Mechanisms and Tumor Vascularity Modulation by Tetrathiomolybdate

Tetrathiomolybdate's anti-angiogenic properties are a cornerstone of its anticancer effects. ontosight.ai By reducing the bioavailability of copper, TM effectively hinders the formation of new blood vessels, a process critical for tumor growth and survival. ontosight.aiumich.edu Research has shown that copper deficiency induced by TM significantly impairs tumor growth and angiogenesis in animal models of breast cancer. aacrjournals.org

The mechanisms underlying this anti-angiogenic effect are multifaceted. Tetrathiomolybdate has been found to decrease the production of several key pro-angiogenic mediators, including vascular endothelial growth factor (VEGF), fibroblast growth factor 2 (FGF2), interleukin (IL)-1α, IL-6, and IL-8. aacrjournals.org Furthermore, it inhibits the formation of vessel networks and suppresses the activity of nuclear factor-kappa B (NF-κB), a crucial transcription factor that regulates the expression of many pro-angiogenic genes. aacrjournals.orgresearchgate.net This global inhibition of NF-κB-mediated transcription of pro-angiogenic factors is considered a major mechanism of TM's anti-angiogenic action. aacrjournals.org In head and neck squamous cell carcinoma (HNSCC) models, TM treatment led to a significant reduction in tumor size and vascularity, with notable necrosis in the treated tumors. aacrjournals.org These effects were correlated with the suppression of both human VEGF expressed in the tumors and mouse VEGF in the plasma. aacrjournals.org

Interactive Data Table: Effect of Tetrathiomolybdate on Pro-angiogenic Mediators

| Mediator | Effect of Tetrathiomolybdate | Cancer Model |

|---|---|---|

| VEGF | Decreased production/expression | Breast Cancer, HNSCC |

| FGF2 | Decreased production | Breast Cancer |

| IL-1α | Decreased production | Breast Cancer |

| IL-6 | Decreased production | Breast Cancer |

| IL-8 | Decreased production | Breast Cancer |

| NF-κB | Suppressed levels and activity | Breast Cancer |

Anti-metastatic Efficacy and Invasion Inhibition by Tetrathiomolybdate

Preclinical studies have demonstrated tetrathiomolybdate's efficacy in inhibiting metastasis, a major cause of cancer-related mortality. nih.gov In HNSCC models, TM treatment significantly reduced lung metastasis. nih.gov The mechanisms behind this anti-metastatic effect involve the inhibition of multiple steps in the metastatic cascade.

TM has been shown to decrease tumor cell motility and invasiveness. nih.gov This is achieved, in part, by inhibiting the activity of lysyl oxidase (LOX), a copper-dependent enzyme crucial for collagen cross-linking, and by down-regulating matrix metalloproteinase-2 (MMP-2) levels, which are involved in the degradation of the extracellular matrix. nih.gov Furthermore, TM has been found to promote anoikis, a form of programmed cell death that occurs when cells detach from the surrounding extracellular matrix, by activating the p38 MAPK cell death pathway and downregulating XIAP survival proteins. nih.gov In prostate cancer models, the combination of TM with an anti-invasion peptide resulted in improved survival and fewer metastatic lesions. capes.gov.brnih.gov Research also suggests that the anti-metastatic effects of TM are linked to the suppression of the NF-κB signaling cascade. nih.gov

Impact of Tetrathiomolybdate on Tumor Microenvironment Components (e.g., Endothelial Progenitor Cells, Collagen Crosslinking)

Tetrathiomolybdate exerts a significant influence on the tumor microenvironment (TME), rendering it less conducive to tumor progression. aacrjournals.orgaacrjournals.org A key target of TM is the bone marrow-derived cell population that contributes to the formation of a pre-metastatic niche. aacrjournals.orgaacrjournals.org Studies have shown that copper depletion with TM reduces the levels of VEGFR2+ endothelial progenitor cells (EPCs). aacrjournals.orgnih.gov

Furthermore, TM impacts collagen cross-linking, a critical process in the stiffening of the tumor matrix which promotes tumor progression and metastasis. aacrjournals.orgoaepublish.com This is achieved through the inhibition of lysyl oxidase (LOX), a copper-dependent enzyme responsible for this cross-linking. aacrjournals.orgnih.govoaepublish.com In preclinical breast cancer models, TM treatment decreased lung metastases, LOX activity, and collagen cross-linking. aacrjournals.orgnih.gov This disruption of the TME can also enhance immune infiltration, as suggested by studies showing altered collagen processing in breast cancer patients treated with TM.

Interactive Data Table: Tetrathiomolybdate's Impact on the Tumor Microenvironment

| TME Component | Effect of Tetrathiomolybdate | Mechanism |

|---|---|---|

| Endothelial Progenitor Cells (EPCs) | Reduced levels | Copper depletion |

| Collagen Crosslinking | Decreased | Inhibition of Lysyl Oxidase (LOX) |

| Lysyl Oxidase (LOX) | Decreased activity | Copper chelation |

Combinatorial Therapy Strategies with Tetrathiomolybdate in Cancer Models

The potential of tetrathiomolybdate to enhance the efficacy of conventional cancer therapies has been explored in several preclinical models. The rationale is that by targeting the tumor microenvironment and inhibiting angiogenesis, TM can create a more favorable environment for the action of cytotoxic agents.

In breast cancer models, combining TM with doxorubicin (B1662922) resulted in a greater-than-additive increase in apoptosis and more effective suppression of tumor growth compared to either agent alone. aacrjournals.org Similarly, TM has been shown to sensitize ovarian cancer cells to a range of ROS-generating anticancer drugs, including doxorubicin, mitomycin C, fenretinide, and 5-fluorouracil. nih.gov This sensitization is linked to increased production of reactive oxygen species (ROS). nih.gov

Furthermore, TM has been investigated in combination with cisplatin (B142131). In breast cancer, TM enhances cisplatin's effectiveness by reducing the levels of the copper transporter ATP7A, which is involved in cisplatin efflux, thereby increasing the nuclear availability of cisplatin and enhancing DNA damage and apoptosis. oncotarget.comnih.gov A similar mechanism involving the suppression of ATP7B has been observed in head and neck squamous cell carcinoma models. spandidos-publications.com In a mouse model of HNSCC, the combination of TM with radiation therapy resulted in a statistically significant decrease in tumor growth compared to either therapy alone. nih.gov

Research on Resistance Mechanisms to Tetrathiomolybdate in Cancer Models

While tetrathiomolybdate shows promise, the potential for resistance is a critical area of research. One study in lung adenocarcinoma cells suggested that hydrogen sulfide (B99878), which can be induced by exposure to ammonium (B1175870) tetrathiomolybdate (ATTM), might counteract the anti-tumor activity of ATTM itself. nih.gov This highlights the complex cellular responses that can be triggered by copper chelation and the need to further understand these mechanisms to optimize therapeutic strategies.

Neurobiological Research Applications of Tetrathiomolybdate

Beyond oncology, tetrathiomolybdate has been investigated for its potential therapeutic applications in neurobiological disorders where copper dysregulation is implicated. Its primary use in this context has been in the treatment of Wilson's disease, a genetic disorder characterized by toxic copper accumulation. cambridge.org In this setting, TM works by forming a stable, non-toxic complex with copper and albumin in the bloodstream, preventing its uptake by tissues. cambridge.org It also binds dietary copper, preventing its absorption.

Preclinical and clinical research in Wilson's disease has shown that TM is effective in managing copper levels and can improve neurological symptoms. cambridge.orgmdpi.com Studies have also explored its potential in other neurodegenerative conditions, such as Alzheimer's disease, where altered copper metabolism is thought to play a role. ontosight.ai Research suggests that TM's ability to suppress microglial activation may contribute to its potential therapeutic effects in such conditions.

Neuroprotective Effects of Tetrathiomolybdate in Ischemic Models (e.g., Stroke)

Ammonium tetrathiomolybdate (ATTM), a sulfide-releasing derivative of tetrathiomolybdate, has demonstrated neuroprotective effects in preclinical models of ischemic stroke. plos.orgnih.gov In a rodent model of regional stroke induced by transient middle cerebral artery occlusion, intravenous administration of ATTM just before reperfusion led to improved functional outcomes and a significant reduction in infarct size at both 24 hours and 7 days post-reperfusion. nih.gov These beneficial effects were linked to an increase in the brain's antioxidant enzyme capacity and a decrease in oxidative damage. nih.gov Furthermore, ATTM treatment was associated with a late-stage reduction in pro-inflammatory cytokine levels and nitric oxide products. nih.gov The mechanism of action is thought to involve the controlled release of sulfide, which can inhibit mitochondrial respiration and reduce the production of reactive oxygen species (ROS) during reperfusion, a key contributor to secondary injury. plos.orgukri.org

The potential of tetrathiomolybdate to induce a state of "suspended animation" by reducing metabolic rate has also been explored. ukri.org This metabolic slowdown could offer a protective advantage during ischemic events. ukri.org Studies in animal models have shown that ATTM can protect organs from the damage induced by reperfusion of ischemic tissues, suggesting its potential as a short-term protective therapy during procedures to restore blood flow to the brain and other organs. plos.org

Table 1: Neuroprotective Effects of Tetrathiomolybdate in Ischemic Stroke Models

| Model | Key Findings | Reference |

|---|---|---|

| Rodent model of regional stroke (transient middle cerebral artery occlusion) | Improved functional activity, reduced infarct size, increased brain antioxidant capacity, decreased oxidative damage, late reduction in pro-inflammatory cytokines. | nih.gov |

| Animal models of ischemia/reperfusion injury | Decreased oxygen metabolism, protection against reperfusion injury and organ damage. | plos.org |

| Rat model of severe hemorrhage-reperfusion injury | Halved mortality rate when administered just prior to resuscitation. | ukri.org |

| Heart ischemia-reperfusion model | 43% reduction in damaged heart tissue. | ukri.org |

Modulation of Neuroinflammation by Tetrathiomolybdate

Tetrathiomolybdate has been shown to modulate neuroinflammatory processes in various preclinical models. frontiersin.orgnih.gov In lipopolysaccharide (LPS)-stimulated BV-2 microglial cells, a common in vitro model for neuroinflammation, pretreatment with tetrathiomolybdate suppressed the activation of nuclear factor-kappa B (NF-κB) and the ubiquitination of TRAF6 without altering the expression of TLR4 and Myd88. frontiersin.orgnih.gov The anti-inflammatory effects of tetrathiomolybdate in this context are attributed to its ability to reduce intracellular bioavailable copper and subsequently decrease the production of reactive oxygen species (ROS), which are known to activate the TRAF6 auto-ubiquitination process. frontiersin.orgnih.gov This ultimately leads to a reduction in the production of inflammatory cytokines. frontiersin.orgnih.gov

In vivo studies using APP/PS1 transgenic mice, a model for Alzheimer's disease, have demonstrated that tetrathiomolybdate treatment can reduce the expression of the pro-inflammatory markers iNOS and TNF-α in the brain. frontiersin.org This effect was associated with an upregulation of superoxide (B77818) dismutase 1 (SOD1) activity. frontiersin.org The sustained activation of microglia is a hallmark of several neurodegenerative diseases, and by mitigating this inflammatory response, tetrathiomolybdate shows potential as a therapeutic agent. frontiersin.org

Research in Neurodegenerative Disease Models (e.g., Alzheimer's Disease, Multiple Sclerosis)

The therapeutic potential of tetrathiomolybdate has been investigated in animal models of Alzheimer's disease and multiple sclerosis. In the Tg2576 mouse model of Alzheimer's disease, tetrathiomolybdate treatment initiated as a preventive measure was found to lower brain copper levels and reduce beta-amyloid pathology. nih.gov However, when administered in a treatment paradigm to older animals with established pathology, it did not have the same effect. nih.gov This suggests that early intervention with copper-lowering strategies may be more effective in mitigating amyloid-related pathology. nih.gov Furthermore, in APP/PS1 transgenic mice, tetrathiomolybdate treatment led to a decrease in pro-inflammatory cytokines in the brain, indicating a potential role in managing the neuroinflammation associated with Alzheimer's disease. frontiersin.orgresearchgate.net The mechanism is thought to involve the reduction of intracellular bioavailable copper, which in turn suppresses the ROS/TRAF6/AKT/NFκB signaling pathway. frontiersin.org

In the experimental autoimmune encephalomyelitis (EAE) mouse model of multiple sclerosis, tetrathiomolybdate therapy significantly inhibited the clinical scores of neurologic damage. nih.gov This protective effect was observed whether the treatment was started before or after the induction of the disease. nih.gov Tetrathiomolybdate treatment also suppressed the marked increase in oxidant damage, as measured by urine isoprostane levels, and significantly reduced the elevated levels of inflammatory and immune-related cytokines seen in this model. nih.gov

Table 2: Tetrathiomolybdate in Neurodegenerative Disease Models

| Disease Model | Key Findings | Reference |

|---|---|---|

| Alzheimer's Disease (Tg2576 mouse model) | Prevention paradigm: Lowered brain copper and reduced beta-amyloid levels. Treatment paradigm: No significant effect on beta-amyloid levels. | nih.gov |

| Alzheimer's Disease (APP/PS1 transgenic mice) | Reduced expression of iNOS and TNF-α in the brain; upregulated SOD1 activity. | frontiersin.org |

| Multiple Sclerosis (EAE mouse model) | Significantly inhibited clinical scores of neurologic damage; suppressed oxidant damage (urine isoprostanes); suppressed increases in inflammatory and immune-related cytokines. | nih.gov |

Inflammatory and Autoimmune Disease Research with Tetrathiomolybdate

Anti-inflammatory Actions and Cytokine Suppression by Tetrathiomolybdate

Tetrathiomolybdate has demonstrated significant anti-inflammatory properties in various preclinical models by suppressing the production of key inflammatory cytokines. nih.govphysiology.org Studies have shown that copper-lowering therapy with tetrathiomolybdate can inhibit the expression of several pro-inflammatory cytokines, an effect attributed in part to the inhibition of NF-κB activation. physiology.org

In a mouse model of collagen-induced arthritis, tetrathiomolybdate treatment protected against the increase in interleukin-1β (IL-1β), and tumor necrosis factor-α (TNF-α). nih.govjrheum.org Similarly, in the experimental autoimmune encephalomyelitis (EAE) model of multiple sclerosis, tetrathiomolybdate strongly and significantly suppressed marked increases in inflammatory and immune-related cytokines. nih.gov In lipopolysaccharide (LPS)-exposed mice, an established model of acute inflammation, tetrathiomolybdate treatment inhibited the LPS-induced increase in serum levels of inflammatory mediators. physiology.org Furthermore, in a sheep model of bleomycin-induced pulmonary fibrosis, tetrathiomolybdate suppressed the accumulation of inflammatory cells in bronchoalveolar lavage fluid. frontiersin.org

Studies of Tetrathiomolybdate in Autoimmune Models (e.g., Non-Obese Diabetic Mouse Model of Type I Diabetes, Collagen II-induced Arthritis, Experimental Autoimmune Encephalomyelitis)

The efficacy of tetrathiomolybdate has been evaluated in several animal models of autoimmune diseases. nih.govpsu.edunih.gov In the non-obese diabetic (NOD) mouse model of type I diabetes, tetrathiomolybdate has shown a partially protective effect against the development of diabetes. nih.gov

In the collagen-induced arthritis model in mice, tetrathiomolybdate demonstrated strong protective effects, as evidenced by reduced swelling and erythema of the joints and confirmed by histological examination. nih.govjrheum.orgjrheum.org This protection was associated with a reduction in oxidant damage and a decrease in the levels of pro-inflammatory cytokines. nih.govjrheum.org

The experimental autoimmune encephalomyelitis (EAE) model, which mimics aspects of multiple sclerosis, has also been used to study the effects of tetrathiomolybdate. nih.govwikipedia.org In this model, tetrathiomolybdate therapy significantly inhibited the clinical signs of neurological damage. nih.gov This effect was accompanied by a significant suppression of oxidant damage and a reduction in the levels of inflammatory and immune-related cytokines. nih.gov

Table 3: Tetrathiomolybdate in Autoimmune Disease Models

| Autoimmune Model | Key Findings | Reference |

|---|---|---|

| Non-Obese Diabetic (NOD) Mouse Model | Partially protective against the development of type I diabetes. | nih.gov |

| Collagen-Induced Arthritis (Mouse) | Strongly protected against arthritis development (reduced swelling, erythema, and histological damage); protected against increased urine isoprostanes (oxidant damage); protected against increased levels of IL-2, IL-1β, and TNF-α. | nih.govjrheum.org |

| Experimental Autoimmune Encephalomyelitis (EAE) (Mouse) | Significantly inhibited clinical scores of neurologic damage; suppressed increases in oxidant damage and inflammatory/immune-related cytokines. | nih.gov |

Role of Tetrathiomolybdate in Vascular Inflammation Research (e.g., Atherosclerosis)

Tetrathiomolybdate has been investigated for its potential to inhibit vascular inflammation and the development of atherosclerosis. researchgate.nettandfonline.comamanote.com In apolipoprotein E-deficient (ApoE-/-) mice, a model for atherosclerosis, treatment with tetrathiomolybdate for 10 weeks significantly reduced the development of aortic lesions. researchgate.net This anti-atherosclerotic effect was attributed to its ability to lower bioavailable copper levels and inhibit vascular inflammation. researchgate.nettandfonline.com

In vitro studies using human aortic endothelial cells (HAECs) have provided further insight into the mechanism of action. tandfonline.com Copper chelation by tetrathiomolybdate was found to attenuate TNF-α-induced endothelial activation. tandfonline.com This was associated with decreased phosphorylation and degradation of IκBα, a key step in the NF-κB signaling pathway. tandfonline.com These findings suggest that by chelating intracellular copper, tetrathiomolybdate can inhibit the activation of redox-sensitive transcription factors and the subsequent upregulation of inflammatory mediators in endothelial cells, thereby potentially ameliorating vascular inflammation and atherosclerosis. tandfonline.com

in Fibrotic Diseases

Tetrathiomolybdate (TM) has been the subject of extensive preclinical research to evaluate its potential as an anti-fibrotic agent. researchgate.netnih.gov These investigations, primarily in animal models, have explored its efficacy in mitigating fibrosis in various organs, with a significant focus on the lungs and liver. nih.gov The anti-fibrotic properties of tetrathiomolybdate are largely attributed to its function as a potent copper chelator, which interferes with copper-dependent pathways crucial for the fibrotic process. frontiersin.orgamegroups.org

Anti-fibrotic Mechanisms of Tetrathiomolybdate in Organ Fibrosis (e.g., Pulmonary, Liver)

Preclinical studies have demonstrated that tetrathiomolybdate exerts its anti-fibrotic effects through several mechanisms, primarily centered on its ability to lower systemic copper levels. umich.eduresearchgate.net Fibrosis is a pathological process characterized by the excessive accumulation of extracellular matrix, leading to scarring and organ dysfunction. frontiersin.orgnih.gov Copper is an essential cofactor for enzymes and signaling molecules that play a pivotal role in the fibrotic cascade. frontiersin.org

In models of pulmonary fibrosis , particularly those induced by the chemical agent bleomycin (B88199), tetrathiomolybdate has shown significant efficacy. nih.govumich.edu Research in mouse models revealed that tetrathiomolybdate treatment could prevent bleomycin-induced pulmonary fibrosis by inhibiting key fibrotic and inflammatory cytokines. umich.edu Specifically, tetrathiomolybdate was found to inhibit the expression of transforming growth factor-beta (TGF-β) and tumor necrosis factor-alpha (TNF-α) in the lungs of these animals. umich.eduresearchgate.net TGF-β is a well-established central mediator of fibrosis, driving the differentiation of fibroblasts into myofibroblasts and stimulating the production of extracellular matrix components. researchgate.netnih.gov Further studies in a sheep model of bleomycin-induced lung injury corroborated these findings, showing that tetrathiomolybdate attenuated both fibrosis and aberrant angiogenesis, a process also implicated in fibrotic remodeling. frontiersin.orgnih.gov

Recent investigations have also shed light on the role of "cuproptosis," a form of programmed cell death triggered by copper overload, in the pathogenesis of pulmonary fibrosis. researchgate.net In a murine model, bleomycin administration increased lung copper levels and induced markers of cuproptosis. researchgate.net Treatment with tetrathiomolybdate counteracted these effects, reducing copper levels, attenuating fibrosis, and suppressing the epithelial-mesenchymal transition (EMT), a process where epithelial cells acquire fibroblast-like properties, contributing to fibrosis. researchgate.net

In the context of liver fibrosis , tetrathiomolybdate has demonstrated equally promising results in animal models. In mice with liver fibrosis induced by carbon tetrachloride, tetrathiomolybdate treatment completely prevented the development of cirrhosis. umich.edunih.gov Moreover, in a study designed to assess its effect on established fibrosis, tetrathiomolybdate administration led to a dramatic and significant reduction in pre-existing liver fibrosis, suggesting it may promote the dissolution of scar tissue. researchgate.netnih.gov The mechanism in these models also points towards the inhibition of fibrogenic cytokines. researchgate.net In a mouse model of cholestatic liver injury and fibrosis induced by bile duct ligation (BDL), tetrathiomolybdate treatment attenuated liver damage and fibrosis, which was associated with the inhibition of TNF-α and TGF-β1 secretion. capes.gov.br

The collective evidence from these preclinical studies indicates that tetrathiomolybdate's primary anti-fibrotic mechanism is the modulation of copper-dependent signaling pathways, particularly the inhibition of pro-fibrotic cytokines like TGF-β.

Table 1: Summary of Preclinical Studies on Anti-fibrotic Mechanisms of Tetrathiomolybdate

Impact of Tetrathiomolybdate on Extracellular Matrix Remodeling

The hallmark of fibrotic diseases is the dysregulated remodeling of the extracellular matrix (ECM), leading to the excessive deposition of matrix components, particularly collagen. frontiersin.orgnih.govresearchgate.net Preclinical research has shown that tetrathiomolybdate directly impacts this process by influencing the synthesis, deposition, and degradation of the ECM.

A key target of tetrathiomolybdate's action is the lysyl oxidase (LOX) family of enzymes. researchgate.net These copper-dependent enzymes are critical for the cross-linking of collagen and elastin (B1584352) fibers, a crucial step in stabilizing the ECM and promoting scar tissue formation. researchgate.net By chelating copper, tetrathiomolybdate inhibits the activity of LOX enzymes. A study on bleomycin-induced pulmonary fibrosis in mice found that fibrotic lungs had an overexpression of LOX proteins (LOX, LOXL1, and LOXL2) and collagen-I. researchgate.net Treatment with tetrathiomolybdate significantly regressed the overexpression of these proteins, leading to a decrease in collagen accumulation and a reduction in the fibrosis score. researchgate.net

Furthermore, tetrathiomolybdate has been shown to influence the balance between matrix metalloproteinases (MMPs), which are enzymes that degrade ECM components, and their tissue inhibitors of metalloproteinases (TIMPs). In the same mouse model of pulmonary fibrosis, tetrathiomolybdate treatment regressed the overexpression of collagen digestion enzymes MMP2 and MMP8, as well as the collagenase inhibitor TIMP1, which were all elevated in the fibrotic state. researchgate.net This suggests a complex regulatory role for tetrathiomolybdate in the dynamics of ECM turnover.

Studies outside of organ fibrosis research, such as in the context of the tumor microenvironment in breast cancer, also support these findings. In preclinical mouse models of breast cancer, tetrathiomolybdate treatment led to decreased collagen deposition. nordicbioscience.comresearchgate.netnih.gov Clinical research in this area further detected evidence of decreased collagen cross-linking and a shift towards increased degradation over formation of collagen in patients treated with the compound. researchgate.netnih.gov These findings highlight a consistent mechanism of tetrathiomolybdate across different pathologies involving ECM remodeling.

Table 2: Impact of Tetrathiomolybdate on Extracellular Matrix Components in Preclinical Models

Pharmacological Research and Translational Considerations for Tetrathiomolybdate

Cellular Uptake Mechanisms of Tetrathiomolybdate and Related Thiometallates

The entry of tetrathiomolybdate into cells is a critical first step in its mechanism of action. Research has identified specific pathways that facilitate its transport across the plasma membrane and subsequent intracellular processing.

Dependence on Plasma Membrane Ion Channels (e.g., Anion Exchange Protein AE-1)

The cellular uptake of tetrathiomolybdate is not a passive process but relies on specific transport proteins. Studies have demonstrated that thiometallates, including tetrathiomolybdate, utilize the anion exchange protein-1 (AE-1) for entry into cells like human red blood cells. nih.govnih.gov This transport mechanism is distinct from that of other sulfur-containing compounds like sodium hydrosulfide. nih.gov The involvement of AE-1, a protein also found in various other tissues such as cardiomyocytes and endothelial cells, suggests a potential for targeted delivery of tetrathiomolybdate to specific cell types. nih.govportlandpress.comresearchgate.net Inhibition of the AE-1 pathway has been shown to decrease the intracellular accumulation and bioactivity of thiometallates. nih.govnih.gov

Intracellular Processing and Localization of Tetrathiomolybdate Complexes

Once inside the cell, tetrathiomolybdate exerts its primary effect by chelating copper. nih.gov It forms a stable tripartite complex with copper and proteins, effectively rendering the copper biologically unavailable. nih.govresearchgate.net One of the key intracellular targets of tetrathiomolybdate is the copper chaperone Atx1. nih.govresearchgate.net Tetrathiomolybdate reacts directly with copper-bound Atx1 to form a stable sulfur-bridged copper-molybdenum cluster. researchgate.net This complex formation prevents the transfer of copper to downstream cuproproteins, thereby disrupting essential copper-dependent cellular processes. nih.govresearchgate.net

Furthermore, studies have shown that tetrathiomolybdate can interact with the metal-binding domains of ATPases, such as WLN4, at the copper-binding site. nih.gov This interaction can lead to the formation of a molybdenum-centered protein dimer, which may be particularly relevant as ATPases in the cytoplasm often exist in their apo-form (without bound copper). nih.gov In conditions of copper overload, tetrathiomolybdate treatment can lead to the formation of insoluble copper-tetrathiomolybdate polymers that precipitate in the liver and are slowly excreted. mdpi.com These complexes have been identified within liver lysosomes as copper-molybdenum-sulfur clusters. mdpi.com This sequestration within lysosomes is a critical aspect of its therapeutic action, reducing the bioavailability and potential toxicity of free copper. mdpi.com

Pharmacokinetic and Pharmacodynamic Research of Tetrathiomolybdate

The systemic behavior of tetrathiomolybdate, including its distribution, metabolism, and excretion, is crucial for understanding its therapeutic window and monitoring its effects.

Systemic Distribution and Bioavailability Considerations

Following administration, tetrathiomolybdate is absorbed and distributed throughout the body. avma.orgcambridge.org Oral bioavailability can be variable. avma.orgnih.gov For instance, in dogs, the oral bioavailability of ammonium (B1175870) tetrathiomolybdate was found to be approximately 21 ± 22%. avma.orgnih.gov Studies in sheep have shown that after treatment, molybdenum (from tetrathiomolybdate) is widely distributed and retained in many organs, including the brain and pituitary gland. cambridge.org

Tetrathiomolybdate treatment leads to an increase in both copper and molybdenum concentrations in various tissues. physiology.orgnih.govresearchgate.net However, the formation of the stable copper-tetrathiomolybdate complex reduces the amount of biologically available copper. nih.govphysiology.orgnih.govresearchgate.net This is a key aspect of its mechanism, as it mobilizes tissue copper into a non-toxic form. nih.gov

Metabolism and Excretion Pathways (e.g., Biliary Excretion, Urinary Excretion)

The body eliminates tetrathiomolybdate and its copper complexes through several pathways. Biliary and urinary excretion are significant routes for the removal of copper following tetrathiomolybdate administration. cambridge.orgcambridge.org Studies in lambs have shown that tetrathiomolybdate administration leads to a rapid increase in both biliary and urinary copper excretion, which is maximal within the first 24 hours. cambridge.orgcambridge.org

Fecal excretion is another important pathway, particularly for the elimination of molybdenum. researchgate.netnih.govjournals.co.za In sheep, a significant increase in fecal molybdenum excretion was observed 24 and 48 hours after intravenous administration of ammonium tetrathiomolybdate. nih.govjournals.co.za In premature infants, orally administered molybdenum is well absorbed and predominantly excreted in the urine. researchgate.net The route of administration can influence the primary excretion pathway. For instance, in rats, intravenous administration of bis-choline tetrathiomolybdate resulted in approximately 29% renal clearance and 16% fecal clearance of molybdenum over 168 hours. researchgate.net

Biomarkers for Copper Depletion and Target Engagement

To monitor the biological effects of tetrathiomolybdate, several biomarkers are utilized to assess copper depletion and target engagement.

Ceruloplasmin Activity: Ceruloplasmin is a copper-containing enzyme produced by the liver, and its activity in the serum is a well-established surrogate marker for the body's copper status. physiology.orgnih.govaacrjournals.org Treatment with tetrathiomolybdate has been shown to significantly reduce serum ceruloplasmin activity. physiology.orgnih.govaacrjournals.org For example, in mice, a 21-day treatment with tetrathiomolybdate reduced serum ceruloplasmin levels by 43-44%. physiology.orgnih.gov In a phase II clinical trial involving breast cancer patients, one cycle of tetrathiomolybdate treatment led to a significant decrease in median ceruloplasmin levels. oncanp.orgcancernetwork.com

Copper-to-Molybdenum Ratio: The ratio of copper to molybdenum in tissues is a valuable indicator of bioavailable copper. nih.govphysiology.org While tetrathiomolybdate treatment increases the total concentration of both copper and molybdenum in tissues, the formation of the inert complex makes the copper biologically unavailable. nih.govphysiology.orgnih.govresearchgate.net Consequently, a decrease in the copper-to-molybdenum ratio signifies reduced copper bioavailability. nih.govphysiology.org Studies in mice have demonstrated significant reductions in this ratio in the aorta, heart, liver, and kidneys following tetrathiomolybdate treatment. nih.govphysiology.org

Lysyl Oxidase Activity: Lysyl oxidase (LOX) is a copper-dependent enzyme crucial for the cross-linking of collagen and elastin (B1584352). nih.govspandidos-publications.comspandidos-publications.com Its activity is dependent on copper availability, making it a relevant biomarker for the effects of tetrathiomolybdate. nih.govmdpi.com Tetrathiomolybdate effectively inhibits lysyl oxidase activity by chelating the copper required for its function. nih.govspandidos-publications.comspandidos-publications.com This inhibition of LOX has been observed in various cancer models and is a key mechanism by which tetrathiomolybdate may inhibit tumor progression and metastasis. spandidos-publications.comspandidos-publications.commdpi.comonclive.comnordicbioscience.com

The table below summarizes the key biomarkers used to monitor tetrathiomolybdate therapy.

| Biomarker | Description | Effect of Tetrathiomolybdate |

| Ceruloplasmin Activity | A copper-containing enzyme in the blood that reflects the body's copper status. physiology.orgnih.govaacrjournals.org | Decreased activity indicates systemic copper depletion. physiology.orgnih.govoncanp.orgcancernetwork.com |

| Copper-to-Molybdenum Ratio | The ratio of total copper to total molybdenum in tissues. nih.govphysiology.org | A lower ratio indicates reduced bioavailability of copper. nih.govphysiology.org |

| Lysyl Oxidase (LOX) Activity | A copper-dependent enzyme involved in extracellular matrix remodeling. nih.govspandidos-publications.comspandidos-publications.com | Inhibition of activity reflects the chelation of its essential copper cofactor. nih.govspandidos-publications.comspandidos-publications.commdpi.com |

Research on Safety Profiles and Tolerability of Tetrathiomolybdate in Preclinical Studies

The preclinical evaluation of tetrathiomolybdate has been crucial in understanding its safety profile and tolerability before and during its translation to clinical trials. These studies have focused on identifying potential off-target effects, organ-specific impacts, and hematological changes associated with its mechanism of action as a copper chelator.

Assessment of Off-Target Effects and Organ-Specific Impacts (e.g., Hepatotoxicity, Renal Accumulation)

Preclinical research has investigated the effects of tetrathiomolybdate on major organs, particularly the liver and kidneys, to identify potential toxicities.

Hepatotoxicity:

The impact of tetrathiomolybdate on the liver has been a key area of investigation, especially given that it is a primary site of copper metabolism. In preclinical models, the effects on the liver appear to be complex and context-dependent.

A study utilizing Long-Evans Cinnamon (LEC) rats, an animal model for Wilson's disease characterized by toxic copper accumulation in the liver, demonstrated that tetrathiomolybdate can be effective in treating acute hepatitis. The compound was observed to rapidly improve the condition in the majority of the animals. The proposed mechanism involves the removal of reactive copper from lysosomal metallothionein (B12644479) polymers and the formation of an inactive complex with the remaining lysosomal copper. nih.gov It also acts on cytosolic copper-containing metallothionein, leading to its degradation and reducing the uptake of copper-metallothionein into lysosomes. nih.gov However, in a severely ill, almost moribund rat, tetrathiomolybdate administration resulted in severe hepatotoxicity and was fatal, suggesting that the physiological state of the animal can dramatically influence the drug's safety profile. nih.gov

In contrast, a three-month study in Sprague-Dawley rats using bis-choline tetrathiomolybdate did not find any evidence of tissue toxicity in the liver, despite a progressive accumulation of molybdenum, a component of tetrathiomolybdate. researchgate.net This suggests that under normal physiological conditions and over a sub-chronic period, the accumulation of molybdenum in the liver may not necessarily lead to overt toxicity. researchgate.net Clinically, elevations in transaminases have been reported as a side effect, which are generally reversible with dose adjustments. conicet.gov.arnih.gov The mechanisms underlying drug-induced liver injury can be complex, involving factors like mitochondrial dysfunction and disruption of bile acid transport. drughunter.comphytopharmajournal.commdpi.com

Renal Accumulation:

The kidneys play a role in the excretion of tetrathiomolybdate and its complexes, making them susceptible to potential accumulation and toxicity.

Preclinical studies have shown that molybdenum, a constituent of tetrathiomolybdate, can accumulate in the kidneys. In a three-month study with bis-choline tetrathiomolybdate in Sprague-Dawley rats, a progressive accumulation of molybdenum was observed in the kidneys without any associated clinical or anatomical pathology. researchgate.net Research in LEC rats indicated that molybdenum excretion is divided between renal (29%) and fecal (16%) routes. researchgate.net Another study highlighted that the major site of molybdenum deposition was the renal tubular epithelial cells. researchgate.net

Furthermore, tetrathiomolybdate has been investigated for its potential protective effects against kidney injury induced by other agents. In a study looking at cisplatin-induced acute kidney injury in mice, tetrathiomolybdate was found to have a protective effect by activating the NRF2 pathway in the kidney. researchgate.net This suggests a potential dual role where it may accumulate but also exert protective effects under certain conditions.

Interactive Data Table: Organ-Specific Impacts of Tetrathiomolybdate in Preclinical Studies

| Organ | Animal Model | Compound | Duration | Key Findings | Reference |

| Liver | Long-Evans Cinnamon (LEC) Rats | Tetrathiomolybdate | Acute | Rapid improvement in acute hepatitis; Severe hepatotoxicity in a moribund state. | nih.gov |

| Liver | Sprague-Dawley Rats | Bis-choline tetrathiomolybdate | 3 months | Progressive molybdenum accumulation without tissue toxicity. | researchgate.net |

| Kidney | Sprague-Dawley Rats | Bis-choline tetrathiomolybdate | 3 months | Progressive molybdenum accumulation in renal tubular epithelial cells without toxicity. | researchgate.net |

| Kidney | Long-Evans Cinnamon (LEC) Rats | Tetrathiomolybdate | N/A | Molybdenum excretion is 29% renal and 16% faecal. | researchgate.net |

| Kidney | Mice | Ammonium tetrathiomolybdate | N/A | Protective against cisplatin-induced acute kidney injury via NRF2 activation. | researchgate.net |

Hematological Considerations (e.g., Neutropenia, Anemia)

Hematological side effects are among the most frequently reported in both preclinical and clinical studies of tetrathiomolybdate, and are understood to be a direct consequence of its copper-chelating activity.

Neutropenia:

A reduction in the number of neutrophils, a type of white blood cell, is a known complication. Preclinical and clinical observations suggest a link between copper deficiency and impaired hematopoiesis. It has been noted that patients with copper deficiency-induced neutropenia often show a lack of mature cells in their bone marrow. mdpi.com This suggests that copper is a vital micronutrient for the proper development and maturation of neutrophil precursors. mdpi.com

In a phase II clinical trial of tetrathiomolybdate for advanced kidney cancer, grade 3-4 granulocytopenia (a type of neutropenia) was the most common reason for dose reductions. aacrjournals.orgnih.gov These episodes were of short duration and not associated with fever. aacrjournals.orgnih.gov Similarly, a phase II study in breast cancer patients reported neutropenia as the most common grade 3/4 toxicity, occurring in 3.7% of cycles. aacrjournals.org

Anemia:

Anemia, a condition characterized by a deficiency of red blood cells or hemoglobin, is another well-documented hematological side effect. The development of anemia is considered one of the first clinical signs of copper deficiency. nih.gov Copper is essential for iron metabolism and the function of several copper-dependent enzymes involved in red blood cell formation.

In a phase I study of tetrathiomolybdate in patients with metastatic cancer, the goal was to induce mild copper deficiency without causing significant anemia, defined as a hematocrit below 80% of the baseline value. nih.gov A phase II trial in breast cancer patients reported grade 3/4 anemia in a very small percentage of cycles (0.04%). cancernetwork.com In some instances, anemia was found to be reversible upon temporary cessation of the drug or was attributed to other causes like vitamin B12 deficiency. aacrjournals.org Although it is a recognized side effect, it is generally manageable. imrpress.com

Interactive Data Table: Hematological Effects of Tetrathiomolybdate

| Hematological Effect | Study Type | Patient/Animal Population | Key Findings | Reference |

| Neutropenia | Clinical Observation | Copper-deficient patients | Lack of mature cells in bone marrow. | mdpi.com |

| Granulocytopenia | Phase II Clinical Trial | Advanced kidney cancer | Most common reason for dose reduction; short duration and not associated with fever. | aacrjournals.orgnih.gov |

| Neutropenia | Phase II Clinical Trial | High-risk breast cancer | Most common grade 3/4 toxicity (3.7% of cycles). | aacrjournals.org |

| Anemia | Phase I Clinical Trial | Metastatic cancer | A primary clinical sign of copper deficiency used to monitor treatment. | nih.gov |

| Anemia | Phase II Clinical Trial | High-risk breast cancer | Low incidence of grade 3/4 anemia (0.04% of cycles); reversible. | cancernetwork.com |

Advanced Research Methodologies and Analytical Approaches for Tetrathiomolybdate Studies

Spectroscopic Techniques for Structural Elucidation and Complex Characterization of Tetrathiomolybdate

Spectroscopy is a cornerstone in the study of tetrathiomolybdate, offering non-destructive methods to probe its molecular structure and bonding.

FT-IR spectroscopy is instrumental in identifying the vibrational modes of the tetrathiomolybdate anion ([MoS₄]²⁻). The characteristic stretching frequencies of the Mo-S bonds serve as a diagnostic fingerprint for the presence of the TM moiety. Studies have shown that the IR spectra of tetrathiomolybdate complexes can reveal details about their structure and bonding. For instance, the reaction of hydrochloric acid with TM in aqueous solutions has been monitored by FT-IR, helping to characterize the formation of various polynuclear thiomolybdates. nih.gov The technique is also used to confirm the purity of synthesized ammonium (B1175870) tetrathiomolybdate. scientific.net In complexes where TM is linked to other molecules, shifts in the Mo-S stretching frequencies can indicate the nature of these interactions. researchgate.net

Table 1: Characteristic FT-IR Data for Tetrathiomolybdate and Related Compounds

| Compound/Complex | Mo-S Stretching Frequency (cm⁻¹) | Reference |

|---|---|---|

| Ammonium Tetrathiomolybdate | Not specified | scientific.net |

| Products of HCl and MoS₄²⁻ reaction | Not specified | nih.gov |

| Tetrathiomolybdate-organic amine systems | Not specified | researchgate.net |

Note: Specific frequency values from the cited literature are not consistently provided, but the use of FT-IR for characterization is documented.

UV-Visible spectroscopy is a key technique for studying the electronic transitions within the tetrathiomolybdate anion and its complexes. The [MoS₄]²⁻ ion exhibits characteristic absorption bands in the UV-Visible region, which are sensitive to its chemical environment. The spectrum of pure tetrathiomolybdate in solution typically shows distinct peaks, with a notable absorption maximum around 468 nm. oup.com This technique has been crucial in monitoring the stepwise formation of thiomolybdates from molybdate (B1676688) and sulfide (B99878), as each species (mono-, di-, tri-, and tetrathiomolybdate) has a unique UV-Visible spectrum. researchgate.net Furthermore, UV-Visible spectroscopy has been employed to study the interaction of TM with copper and other molecules, where changes in the absorption spectra indicate complex formation. oup.comresearchgate.net The stability and reactivity of TM in various solutions, including simulated physiological fluids, have also been investigated using this method. nih.gov

Table 2: UV-Visible Absorption Maxima for Tetrathiomolybdate

| Species | Wavelength (λₘₐₓ) | Molar Absorptivity (ε) | Solvent/Conditions | Reference |

|---|---|---|---|---|

| MoS₄²⁻ | 468 nm | 11,870 M⁻¹cm⁻¹ | Aqueous | oup.com |

| MoS₄(AuL)₂ complexes | 487-491 nm | Not specified | DMSO-d₆ | umaine.edu |

| Trinuclear Mo(V) complex | Not specified | Not specified | Not specified | rsc.org |

While the molybdenum and sulfur isotopes are not the most common for NMR studies, ¹H NMR spectroscopy is invaluable for characterizing complexes of tetrathiomolybdate with organic ligands. By analyzing the chemical shifts and coupling patterns of protons in the organic moieties, researchers can deduce the structure of the resulting complexes. For example, in studies of tetrathiomolybdate salts with organic cations like diethylenetriammonium and those involving 1,4-diazabicyclo[2.2.2]octane (DABCO), ¹H NMR has been used to confirm the structure and purity of the compounds. researchgate.net It has also been applied to characterize gold(I) tetrathiomolybdate clusters with various ligands. umaine.edu

Table 3: Application of ¹H NMR in Tetrathiomolybdate Complex Characterization

| Complex Type | Key Findings from ¹H NMR | Reference |

|---|---|---|

| Diethylenetriammonium tetrathiomolybdate | Revealed two sets of symmetrical A₂X₂ multiple patterns. | researchgate.net |

| DABCO-tetrathiomolybdate complex | A single sharp peak indicated the equivalence of all methylene (B1212753) protons. | researchgate.net |

| Gold(I) Tetrathiomolybdate Clusters | Used for thorough characterization of clusters with NHC and phosphine (B1218219) ligands. | umaine.edu |

| Triethylenetetramine-tetrathiomolybdate complex | Showed accidental magnetic equivalence due to intermolecular interactions. | researchgate.net |

X-ray crystallography provides definitive, three-dimensional structural information at the atomic level. This technique has been pivotal in understanding how tetrathiomolybdate interacts with biological macromolecules and forms complex metal clusters. A landmark study revealed the crystal structure of a complex between TM, copper, and the metallochaperone Atx1. nih.govnih.gov This structure showed the formation of a sulfur-bridged copper-molybdenum cluster, providing a molecular basis for TM's mechanism of action in copper metabolism disorders. nih.govnih.gov The structure of various tetrathiomolybdate salts with organic cations has also been determined, revealing details of hydrogen bonding networks. researchgate.netresearchgate.net Furthermore, X-ray diffraction has been used to study the thermal decomposition of ammonium tetrathiomolybdate, identifying the crystalline phases of the products. acs.org

Table 4: Selected Crystallographic Data for Tetrathiomolybdate Complexes

| Complex | Space Group | Key Structural Features | Reference |

|---|---|---|---|

| [TM][(Cu)(Cu-Atx1)₃] | Not specified | Sulfur-bridged copper-molybdenum cluster. | nih.govnih.gov |

| (TrienH₂)[MoS₄] | Pca2₁ | Orthorhombic crystal system. | researchgate.net |

| Diethylenetriammonium tetrathiomolybdate | Pn | Monoclinic crystal system. | researchgate.net |

| DABCO-tetrathiomolybdate complex | P2₁3 | Cubic crystal system with a 3D hydrogen-bonded network. | researchgate.net |

X-ray Absorption Spectroscopy (XAS) is a powerful tool for probing the local electronic and geometric structure around a specific element. In tetrathiomolybdate research, XAS, particularly the analysis of X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS), has been crucial. Studies on liver lysosomes from animal models of Wilson's disease treated with TM used Cu and Mo K-edge XAS to identify the formation of a novel copper-molybdenum-sulfur cluster. nih.govresearchgate.net This technique provided precise information on the coordination environment and bond lengths, showing Mo coordinated to four sulfurs at 2.24 Å and Cu coordinated to 3-4 sulfors at 2.28 Å. nih.gov XAS has also been used to confirm the oxidation state of molybdenum (Mo⁶⁺) and copper (Cu¹⁺) in the TM-Cu-Atx1 complex. nih.gov Additionally, time-resolved XAS has been employed to investigate the in-situ thermal decomposition of ammonium tetrathiomolybdate. acs.orgox.ac.uk

Table 5: Key Findings from X-ray Absorption Spectroscopy of Tetrathiomolybdate Systems

| System | Technique | Key Findings | Reference |

|---|---|---|---|

| Liver lysosomes from TM-treated rats | Cu and Mo K-edge XAS | Formation of a Cu-Mo-S cluster; Mo-S bond length of 2.24 Å, Cu-S bond length of 2.28 Å, and Mo-Cu distance of 2.70 Å. | nih.govresearchgate.net |

| [TM][(Cu)(Cu-Atx1)₃] complex | Mo K-edge and Cu K-edge XANES | Confirmed Mo remains as Mo(VI) and Cu as Cu(I). | nih.gov |

| Thermal decomposition of (NH₄)₂MoS₄ | Time-resolved Mo K-edge XAS | Showed direct formation of amorphous MoS₃ without an intermediate. | acs.org |

Mass Spectrometry-Based Approaches for Molecular and Elemental Analysis of Tetrathiomolybdate

Mass spectrometry (MS) is a highly sensitive technique used to determine the mass-to-charge ratio of ions, enabling molecular weight determination and elemental analysis. Electrospray ionization mass spectrometry (ESMS) has been used to monitor the reaction of tetrathiomolybdate with acid, revealing the formation of a complex mixture of polynuclear thiomolybdates. nih.gov For elemental analysis, inductively coupled plasma mass spectrometry (ICP-MS) is the method of choice. It has been used to measure molybdenum concentrations in biological samples, such as serum, to study the pharmacokinetics of TM. avma.org Laser ablation ICP-MS has also been utilized to analyze the distribution of copper and molybdenum in liver tissue from animal models treated with bis-choline tetrathiomolybdate, providing insights into its therapeutic efficacy. nih.govmdpi.com

Table 6: Mass Spectrometry Applications in Tetrathiomolybdate Research

| Technique | Application | Key Findings | Reference |

|---|---|---|---|

| Electrospray Ionization Mass Spectrometry (ESMS) | Monitoring acid hydrolysis of MoS₄²⁻ | Identified formation of polynuclear thiomolybdates (Mo₂-Mo₁₈). | nih.gov |

| Inductively Coupled Plasma Mass Spectrometry (ICP-MS) | Pharmacokinetic studies in dogs | Measured serum molybdenum concentrations over time. | avma.org |

| Laser Ablation ICP-MS | Analysis of liver tissue in mice | Quantified hepatic copper and molybdenum levels after treatment. | nih.govmdpi.com |

Imaging Modalities in Preclinical and Clinical Research of Tetrathiomolybdate

In vivo imaging techniques are indispensable for non-invasively monitoring the effects of tetrathiomolybdate on disease progression, particularly in cancer research. These modalities allow for longitudinal studies in preclinical models and provide valuable surrogate markers of therapeutic response in clinical trials.

Bioluminescence Imaging (BLI) is a non-invasive optical imaging technique used extensively in preclinical research to monitor cellular processes in vivo. labcorp.com The method relies on the detection of light produced by luciferase enzymes, which are genetically expressed in the cells of interest, such as tumor cells. labcorp.com Following the administration of a substrate (e.g., D-luciferin), the luciferase-expressing cells emit light, which can be captured and quantified by a sensitive camera. labcorp.com This allows for the longitudinal and quantitative assessment of tumor growth and metastasis dissemination in living animals. aacrjournals.orgaacrjournals.org

In preclinical studies of tetrathiomolybdate, BLI has been a critical tool for evaluating the compound's effect on tumor progression. aacrjournals.orgaacrjournals.orgnih.gov For example, in mouse models of breast cancer where luciferase-expressing tumor cells were implanted, BLI was used to quantify changes in tumor burden over time in response to tetrathiomolybdate treatment. aacrjournals.orgaacrjournals.org These studies demonstrated that copper depletion via tetrathiomolybdate could significantly decrease tumor growth and the development of lung metastases, as measured by a reduction in the bioluminescent signal. aacrjournals.orgaacrjournals.org

Table 4: Preclinical Findings Using BLI to Assess Tetrathiomolybdate Efficacy

| Cancer Model | Cell Line | Key Finding | Reference |

|---|---|---|---|

| Breast Cancer | MDA-LM2-luciferase | Tetrathiomolybdate treatment decreased metastases to the lungs. | aacrjournals.orgaacrjournals.org |

Dynamic Contrast-Enhanced Magnetic Resonance Imaging (DCE-MRI) is a functional imaging technique that provides quantitative information about the vascular properties of tissues. nih.gov The method involves the rapid acquisition of T1-weighted MR images before, during, and after the intravenous administration of a low-molecular-weight contrast agent. oncotarget.com By analyzing the signal intensity changes over time, pharmacokinetic models can be applied to derive parameters related to blood flow, vessel permeability, and the volume of the extravascular extracellular space. nih.gov DCE-MRI is particularly valuable for assessing tumor angiogenesis and monitoring the response to anti-angiogenic therapies. nih.govoncotarget.com